molecular formula C13H20N2O2 B14174092 Diethylglycolic acid p-tolylhydrazide CAS No. 3166-52-7

Diethylglycolic acid p-tolylhydrazide

Cat. No.: B14174092
CAS No.: 3166-52-7
M. Wt: 236.31 g/mol
InChI Key: LZDXGLQZGQQTMB-UHFFFAOYSA-N
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Description

Diethylglycolic acid p-tolylhydrazide (CAS: 3166-52-7), also known as 2-ethyl-2-hydroxybutanoic acid 2-(4-methylphenyl)hydrazide, is a substituted hydrazide derivative. Its molecular formula is C₁₃H₂₀N₂O₂ (molecular weight: 236.31 g/mol). Structurally, it consists of a diethylglycolic acid backbone (2-ethyl-2-hydroxybutanoic acid) linked to a p-tolylhydrazine moiety. This compound is primarily utilized in pharmaceutical and biochemical research, particularly as a synthetic intermediate or modulator of biological pathways .

Properties

CAS No.

3166-52-7

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-ethyl-2-hydroxy-N'-(4-methylphenyl)butanehydrazide

InChI

InChI=1S/C13H20N2O2/c1-4-13(17,5-2)12(16)15-14-11-8-6-10(3)7-9-11/h6-9,14,17H,4-5H2,1-3H3,(H,15,16)

InChI Key

LZDXGLQZGQQTMB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NNC1=CC=C(C=C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylglycolic acid p-tolylhydrazide typically involves the reaction of diethylglycolic acid with p-tolylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethylglycolic acid p-tolylhydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Diethylglycolic acid p-tolylhydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of diethylglycolic acid p-tolylhydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Diethylglycolic Acid o-Tolylhydrazide (CAS: 3166-51-6)
  • Structure : Ortho-tolyl substitution on the hydrazide group.
  • Molecular Formula : C₁₃H₂₀N₂O₂ (identical to p-tolyl variant).
  • Key Differences :
    • The ortho-substitution introduces steric hindrance, reducing solubility in polar solvents compared to the para-isomer.
    • Biological activity: Early studies indicate that the o-tolyl derivative modulates narcotic compounds in animal models, suggesting neuropharmacological applications .
Diethylglycolic Acid m-Tolylhydrazide (CAS: 3166-51-6)
  • Structure : Meta-tolyl substitution.
  • Molecular Formula : C₁₃H₂₀N₂O₂.
  • Key Differences: Intermediate solubility and metabolic stability between o- and p-isomers. Limited data on biological activity, though its synthesis is documented in industrial contexts .
Table 1: Comparison of Positional Isomers
Property p-Tolylhydrazide (CAS: 3166-52-7) o-Tolylhydrazide (CAS: 3166-51-6) m-Tolylhydrazide (CAS: 3166-51-6)
Substitution Position Para Ortho Meta
Molecular Weight (g/mol) 236.31 236.31 236.31
Solubility High in DMSO, ethanol Moderate in ethanol Moderate in DMSO
Biological Activity NaCT inhibition Narcotic modulation Not reported

Functional Analogues

Sorbic Acid, 1-p-Tolylhydrazide (CAS: 802048-02-8)
  • Structure : Sorbic acid backbone with p-tolylhydrazide.
  • Molecular Formula : C₁₃H₁₆N₂O (MW: 216.28 g/mol).
  • Key Differences :
    • Smaller molecular weight and higher polarity due to unsaturated bonds in sorbic acid.
    • Applications: Used in life sciences research for its stability and solubility in chloroform/DMSO .
(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide (CAS: 52494-24-3)
  • Structure : Incorporates a thiadiazole ring.
  • Molecular Formula : C₁₁H₁₃N₅OS₂ (MW: 303.39 g/mol).
  • Applications: Explored in medicinal chemistry for enzyme inhibition .
Table 2: Functional Analogues Comparison
Property Diethylglycolic Acid p-Tolylhydrazide Sorbic Acid p-Tolylhydrazide Thiadiazole Derivative
Molecular Formula C₁₃H₂₀N₂O₂ C₁₃H₁₆N₂O C₁₁H₁₃N₅OS₂
Molecular Weight 236.31 216.28 303.39
Key Functional Groups Hydroxybutanoate, hydrazide Conjugated diene, hydrazide Thiadiazole, sulfanyl, hydrazide
Applications Drug intermediates, NaCT inhibition Life sciences research Enzyme inhibition studies

Pharmacological Activity

  • NaCT Inhibition : The p-tolylhydrazide derivative (Compound 4 in ) inhibits sodium-coupled citrate transporter (NaCT) with an IC₅₀ comparable to dicarboxylate inhibitors, making it a candidate for metabolic disorder therapeutics .
  • Neuropharmacology : The o-tolyl isomer demonstrates modulatory effects on narcotic compounds, as shown in animal studies .

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